“1-(4-Bromophenyl)cyclohexanol” is a chemical compound with the molecular formula C12H15BrO. It has a molecular weight of 255.15.
Synthesis Analysis
The synthesis of cyclohexanol derivatives has been reported in the literature. For instance, a six-membered cyclohexanol derivative has been obtained by the synthesis of (E)-1-(bromophenyl)-3-phenylpropen-2-one.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromophenyl)cyclohexanol” consists of a cyclohexanol ring attached to a bromophenyl group. The InChI code for this compound is 1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2.
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)cyclohexanol is primarily achieved through a Grignard reaction. [] This method involves reacting p-bromophenylmagnesium bromide (a Grignard reagent) with cyclohexanone.
Molecular Structure Analysis
Intermolecular Interactions: Crystallographic studies of 1-(4-bromophenyl)-containing compounds have revealed various intermolecular interactions, including C—H⋯O, C—H⋯Br, Br⋯Cl, Br⋯O, and π–π stacking interactions. These interactions play a crucial role in determining the crystal packing and overall solid-state properties of these compounds. [, , , , , , , , , , , , , ]
Compound Description: This compound shares a similar structure to 1-(4-Bromophenyl)cyclohexanol but possesses an additional substituted propyl group attached to the cyclohexanol ring. The crystal structure of this compound reveals a three-dimensional network formed by O—H⋯O and C—H⋯O hydrogen bonds [].
Relevance: Both 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol and 1-(4-Bromophenyl)cyclohexanol contain a cyclohexanol ring directly bonded to a 4-bromophenyl group. The presence of the shared structural motif makes them structurally related. [] - https://www.semanticscholar.org/paper/93f67d73bb9f632ef69382dfccc1e54c1e1f968d
1,4′-Dihydroxydicyclohexylbenzene
Compound Description: This compound can be synthesized through the Grignard reaction of p-dibromobenzene with cyclohexanone, followed by decomposition of the resulting organomagnesium complex [].
Relevance: The synthesis of 1,4′-Dihydroxydicyclohexylbenzene involves the reaction of a Grignard reagent with cyclohexanone, similar to a potential synthetic route for 1-(4-Bromophenyl)cyclohexanol using a suitable Grignard reagent and 4-bromophenylmagnesium bromide. This shared synthetic approach and the presence of the cyclohexyl group in both compounds establish a structural relationship. [] - https://www.semanticscholar.org/paper/468bb0cc2805533c9059c938b28bc1f5cb4c9bbb
p-Bromophenyl-cyclohexanol-1
Compound Description: This compound is an isomer of 1-(4-Bromophenyl)cyclohexanol, likely formed during the Grignard reaction of p-bromophenylmagnesium bromide with cyclohexanone [].
Relevance: p-Bromophenyl-cyclohexanol-1 is a direct isomer of 1-(4-Bromophenyl)cyclohexanol, differing only in the position of the bromophenyl group on the cyclohexanol ring. This makes it a very closely related compound. [] - https://www.semanticscholar.org/paper/468bb0cc2805533c9059c938b28bc1f5cb4c9bbb
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lanraplenib Succinate is the succinate salt form of lanraplenib, an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration, lanraplenib binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation. Syk, a non-receptor cytoplasmic, BCR-associated tyrosine kinase, is expressed in hematopoietic tissues and is often overexpressed in hematopoietic malignancies; it plays a key role in B-cell receptor signaling.
Emavusertib is an orally bioavailable, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with potential antineoplastic, immunomodulating and anti-inflammatory activities. Upon oral administration, emavusertib targets, binds to, and blocks the kinase activity of IRAK4. This inhibits IRAK4-mediated signaling, prevents the activation of IRAK4-mediated nuclear factor-kappa B (NF-kB) signaling and decreases the expression of inflammatory cytokines and certain pro-survival factors. This inhibits proliferation of IRAK4-overactivated tumor cells, which are found in cells harboring MYD88 activating mutations or those with overactivated toll-like receptor (TLR) pathways. In addition, CA-4948 may inhibit inflammation and immune-mediated cell destruction in inflammatory and auto-immune diseases where TLR or interleukin 1 receptor (IL-1R) signaling is overactivated and MYD88 is dysregulated. IRAK4, a serine/threonine-protein kinase that plays a key role in both the TLR and IL-1R signaling pathways, is activated though the adaptor protein MYD88 and links the TLR and IL-1R signaling pathway to the NF-kB pathway.